Disperse Blue 85

Description

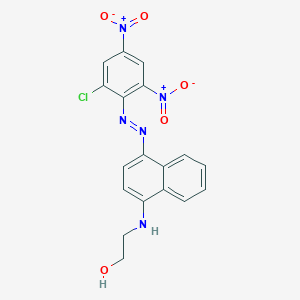

The exact mass of the compound Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O5/c19-14-9-11(23(26)27)10-17(24(28)29)18(14)22-21-16-6-5-15(20-7-8-25)12-3-1-2-4-13(12)16/h1-6,9-10,20,25H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMYXIPCBKSDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062891 | |

| Record name | C.I. Disperse Blue 85 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3177-13-7 | |

| Record name | 2-[[4-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-1-naphthalenyl]amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3177-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Blue 85 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003177137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[[4-[2-(2-chloro-4,6-dinitrophenyl)diazenyl]-1-naphthalenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 85 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Disperse Blue 85

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism for C.I. Disperse Blue 85, a single azo class dye. The synthesis is a two-stage process involving the diazotization of 2,4-dinitro-6-chloroaniline followed by an azo coupling reaction with N-hydroxyethyl-1-naphthylamine. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.

Core Synthesis Mechanism

The synthesis of this compound is a classic example of azo dye formation, a cornerstone of industrial organic synthesis. The process begins with the creation of a diazonium salt from a primary aromatic amine, which then acts as an electrophile in a substitution reaction with an electron-rich coupling component.

Stage 1: Diazotization of 2,4-Dinitro-6-chloroaniline

In this initial stage, the primary aromatic amine, 2,4-dinitro-6-chloroaniline, is converted into a highly reactive diazonium salt. This reaction is typically carried out in a strong acidic medium at low temperatures to ensure the stability of the diazonium salt. Nitrosylsulfuric acid, prepared from sodium nitrite (B80452) and sulfuric acid, is a common diazotizing agent for weakly basic amines like 2,4-dinitro-6-chloroaniline.

Stage 2: Azo Coupling with N-hydroxyethyl-1-naphthylamine

The second stage involves the electrophilic substitution of the diazonium salt onto the electron-rich aromatic ring of the coupling component, N-hydroxyethyl-1-naphthylamine. The position of the azo linkage on the naphthylamine ring is directed by the activating amino group. The reaction is generally carried out in a slightly acidic to neutral medium to facilitate the coupling.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound, based on typical laboratory and industrial procedures.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₄ClN₅O₅ | [1] |

| Molecular Weight | 415.79 g/mol | [1] |

| Typical Yield | Not explicitly found in search results | |

| Purity | High purity achievable through recrystallization | [2] |

| Reaction Temperature (Diazotization) | 0-5 °C | [3][4] |

| Reaction Temperature (Coupling) | 0-10 °C | |

| pH (Coupling) | Weakly acidic |

Experimental Protocols

The following are detailed experimental protocols for the key stages in the synthesis of C.I. This compound.

Protocol 1: Preparation of 2,4-Dinitro-6-chloroaniline Diazonium Salt

This protocol is adapted from established methods for the diazotization of weakly basic anilines.

Materials:

-

2,4-Dinitro-6-chloroaniline

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite

-

Ice

Procedure:

-

In a reaction vessel, dissolve 21.8 g (0.1 mol) of 2,4-dinitro-6-chloroaniline in 200 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 50 mL of concentrated sulfuric acid. This forms nitrosylsulfuric acid.

-

Slowly add the nitrosylsulfuric acid solution to the cooled 2,4-dinitro-6-chloroaniline solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2 hours to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable analytical method (e.g., TLC).

-

The resulting solution contains the 2,4-dinitro-6-chloroaniline diazonium salt and is used immediately in the next step.

Protocol 2: Azo Coupling and Synthesis of this compound

This protocol outlines the coupling of the prepared diazonium salt with N-hydroxyethyl-1-naphthylamine.

Materials:

-

2,4-Dinitro-6-chloroaniline diazonium salt solution (from Protocol 1)

-

N-hydroxyethyl-1-naphthylamine

-

Acetic Acid

-

Sodium Acetate (B1210297)

-

Ice

-

Water

Procedure:

-

In a separate reaction vessel, dissolve 18.7 g (0.1 mol) of N-hydroxyethyl-1-naphthylamine in 200 mL of glacial acetic acid.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Protocol 1 to the cooled N-hydroxyethyl-1-naphthylamine solution with vigorous stirring.

-

Maintain the temperature of the reaction mixture between 0-10 °C.

-

Adjust the pH of the reaction mixture to 4-5 by the gradual addition of a saturated sodium acetate solution.

-

Continue stirring the mixture at 0-10 °C for an additional 2-3 hours. The formation of a dark blue precipitate indicates the formation of this compound.

-

Collect the precipitated dye by vacuum filtration.

-

Wash the filter cake with cold water until the filtrate is neutral.

-

Dry the crude this compound in a vacuum oven at 60 °C.

-

For higher purity, the dye can be recrystallized from a suitable solvent such as ethanol (B145695) or a mixture of dimethylformamide and water.

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for the synthesis of this compound.

References

A Technical Guide to the Spectroscopic Analysis of Disperse Blue 85

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 85, a single azo dye with the chemical formula C₁₈H₁₄ClN₅O₅, is utilized in the textile industry for dyeing synthetic fibers.[1] A thorough understanding of its spectroscopic properties is crucial for quality control, environmental monitoring, and research into its potential biological interactions. This guide provides an in-depth overview of the available spectroscopic data for this compound, focusing on UV-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy. Due to the limited availability of specific spectral data for this compound in the public domain, this guide also presents general characteristics and data from closely related disperse dyes to provide a representative understanding.

Chemical and Physical Properties of this compound

A summary of the key identification and property information for this compound is provided in the table below.

| Property | Value |

| CI Name | This compound |

| CI Number | 11370 |

| CAS Number | 12222-83-2 |

| Molecular Formula | C₁₈H₁₄ClN₅O₅[1] |

| Molecular Weight | 415.79 g/mol [1] |

| Molecular Structure Class | Single Azo[1] |

| Physical Description | Dark blue powder, insoluble in water[1] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a dye molecule and determining its color properties. The maximum absorption wavelength (λmax) is a key parameter obtained from a UV-Vis spectrum.

Representative UV-Vis Data for Blue Disperse Dyes

| Dye Name | λmax (nm) |

| Disperse Blue 3 | 613 |

| Disperse Blue 373 | 592 |

| A similar blue disperse dye | 620 |

Experimental Protocol for UV-Vis Spectroscopy of Disperse Dyes

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of a disperse dye.

1. Materials and Equipment:

-

UV-Vis Spectrophotometer (double beam)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Solvent (e.g., acetone, methanol, or a suitable solvent in which the dye is soluble)

-

Disperse dye sample

2. Procedure:

-

Solvent Selection: Choose a solvent that dissolves the disperse dye and does not absorb significantly in the visible region of the spectrum.

-

Preparation of Stock Solution: Accurately weigh a small amount of the disperse dye (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis. The absorbance should ideally be within the linear range of the instrument (typically 0.1 to 1.0).

-

Instrument Calibration: Fill a cuvette with the pure solvent to be used as a blank and calibrate the spectrophotometer to zero absorbance across the desired wavelength range (e.g., 300-800 nm).

-

Sample Measurement:

-

Rinse a clean cuvette with the dye solution to be measured.

-

Fill the cuvette with the dye solution.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Scan the absorbance of the sample across the selected wavelength range.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of absorbance versus wavelength.

-

Identify the wavelength at which the maximum absorbance occurs (λmax).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its azo linkage, aromatic rings, nitro groups, hydroxyl group, and chloro-substituent.

While a specific, fully assigned FT-IR spectrum for this compound is not available, the table below lists the expected characteristic IR absorption bands based on its known chemical structure and general spectroscopic data for azo dyes.

Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400 - 3200 | O-H (Alcohol) | Stretching |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2960 - 2850 | Aliphatic C-H | Stretching |

| 1600 - 1585 | Aromatic C=C | Stretching |

| 1550 - 1500 & 1350 - 1300 | N=O (Nitro group) | Asymmetric & Symmetric Stretching |

| 1500 - 1400 | N=N (Azo group) | Stretching |

| 1250 - 1000 | C-N | Stretching |

| ~1200 | C-O (Alcohol) | Stretching |

| 850 - 550 | C-Cl | Stretching |

Experimental Protocol for FT-IR Spectroscopy of Disperse Dyes

This protocol describes a general method for obtaining the FT-IR spectrum of a solid disperse dye sample using the KBr pellet technique.

1. Materials and Equipment:

-

FT-IR Spectrometer

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Hydraulic press and pellet die

-

Spatula

-

Disperse dye sample

2. Procedure:

-

Sample Preparation:

-

Place a small amount of KBr (approximately 100-200 mg) into the agate mortar.

-

Add a very small amount of the disperse dye sample (approximately 1-2 mg). The ratio of sample to KBr should be about 1:100.

-

Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a small amount of the powdered mixture into the pellet die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.

-

-

Sample Measurement:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical scanning range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a disperse dye sample.

Caption: General workflow for UV-Vis and FT-IR spectroscopic analysis of a disperse dye.

References

In-Depth Technical Guide to the Physicochemical Properties of C.I. Disperse Blue 85

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 85 is a synthetic dye belonging to the single azo class, characterized by its navy blue hue.[1][2] It is primarily utilized in the textile industry for the dyeing of hydrophobic fibers, most notably polyester (B1180765) and its blends, through high-temperature and high-pressure or thermosol dyeing methods.[2] Its chemical structure and low aqueous solubility are key determinants of its application and performance characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols and structured data for scientific and research applications.

Chemical Identity and Structure

A notable ambiguity exists in the scientific and commercial literature regarding the precise chemical structure of C.I. This compound. Two primary variants are frequently cited: a chlorinated and a brominated form. This suggests that "this compound" may refer to a technical grade product that can contain either or a mixture of these halogenated compounds.

The chlorinated variant is identified with the chemical name 2-[[4-[(E)-(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethanol.[3]

Table 1: Chemical Identification of this compound Variants

| Property | Chlorinated Variant | Brominated Variant |

| Molecular Formula | C₁₈H₁₄ClN₅O₅[2] | C₁₈H₁₄BrN₅O₅ |

| Molecular Weight | 415.79 g/mol | 460.24 g/mol |

| CAS Registry Number | 12222-83-2, 3177-13-7 | Not explicitly found |

| C.I. Number | 11370 | 11370:1 |

Physicochemical Properties

This compound is a dark blue powder that is insoluble in water. The quantitative physicochemical properties are summarized below. Due to the nature of disperse dyes being commercial products rather than highly purified single compounds, properties such as melting point are expected to be a range rather than a sharp value.

Table 2: Summary of Physicochemical Data for this compound

| Property | Value | Notes |

| Physical State | Dark blue powder | |

| Melting Point | Data not available in searched sources | A melting range is expected for a technical grade product. |

| Solubility in Water | Insoluble | Quantitative data (e.g., mg/L) is not readily available in the searched literature. |

| Solubility in Organic Solvents | Data not available in searched sources | Expected to have some solubility in polar organic solvents. |

| UV-Vis Absorption Maximum (λmax) | Data not available in searched sources | This value is crucial for spectrophotometric analysis and color matching. |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of disperse dyes like this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. For a technical grade product like a disperse dye, a melting range is typically observed.

Methodology:

-

Sample Preparation: A small, representative sample of the dry this compound powder is finely ground.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the final melting point. The range between these two temperatures is the melting range.

Solubility Determination (Gravimetric Method)

This method directly measures the amount of solute dissolved in a given amount of solvent at a specific temperature.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, acetone (B3395972), ethanol) in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a fine-pore membrane filter (e.g., 0.45 µm).

-

Solvent Evaporation: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the dye's decomposition point).

-

Mass Determination: The container with the dried dye residue is weighed. The mass of the dissolved dye is determined by subtraction.

-

Calculation: The solubility is calculated and expressed in units such as grams per liter (g/L) or milligrams per liter (mg/L).

UV-Visible Spectrophotometry for λmax Determination

This technique is used to determine the wavelength at which a substance absorbs the most light, which is a characteristic property.

Methodology:

-

Solvent Selection: A suitable solvent in which this compound is soluble and that is transparent in the visible range of the electromagnetic spectrum (approximately 400-800 nm) is chosen. Dimethylformamide (DMF) or acetone are potential candidates.

-

Solution Preparation: A dilute, transparent solution of this compound of a known concentration is prepared in the chosen solvent.

-

Spectrophotometer Setup: A UV-Visible spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.

-

Spectral Scan: The absorbance of the dye solution is measured over the visible wavelength range.

-

λmax Identification: The wavelength at which the highest absorbance value is recorded is the absorption maximum (λmax).

Conclusion

C.I. This compound is a commercially significant azo dye with physicochemical properties tailored for its application in dyeing synthetic fibers. The ambiguity in its precise chemical structure, with both chlorinated and brominated variants cited, underscores the importance of careful characterization for research and development purposes. While qualitative data on its appearance and water insolubility are established, further experimental determination of its melting point, solubility in various solvents, and UV-Visible absorption maximum is necessary for a complete physicochemical profile. The standardized experimental protocols provided in this guide offer a framework for obtaining these critical data points, enabling a more thorough understanding and application of this disperse dye in scientific and industrial contexts.

References

Unraveling the Degradation of Disperse Blue 85: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of Disperse Blue 85, a synthetic azo dye. The focus is on identifying its degradation products, elucidating the degradation pathways, and detailing the analytical methodologies employed for their characterization. This document is intended to be a valuable resource for professionals involved in environmental science, toxicology, and the development of remediation technologies.

Introduction to this compound and its Environmental Significance

This compound, a monoazo dye, is widely used in the textile industry for dyeing polyester (B1180765) fibers. Its chemical structure, characterized by an azo bond (-N=N-) linking substituted aromatic rings, is responsible for its color and persistence. The discharge of effluents containing this compound and other textile dyes into aquatic ecosystems is a significant environmental concern. These dyes are often resistant to conventional wastewater treatment methods, leading to colored waterways, reduced light penetration, and potential toxic effects on aquatic life. Furthermore, the degradation of these dyes can lead to the formation of smaller, potentially more toxic and carcinogenic aromatic amines.[1][2]

Degradation of this compound: An Overview of Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a class of highly effective methods for the degradation of recalcitrant organic pollutants like this compound. These processes rely on the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which can non-selectively attack and break down the complex dye molecule. Common AOPs employed for dye degradation include the Fenton process (Fe²⁺/H₂O₂), photocatalysis (e.g., TiO₂/UV), and ozonation.

Quantitative Analysis of Degradation Efficiency

The efficiency of various AOPs in degrading disperse dyes is typically evaluated by monitoring the decolorization (color removal) and the reduction in Chemical Oxygen Demand (COD). The following table summarizes typical degradation efficiencies observed for disperse dyes under various AOPs. While specific data for this compound is limited, the data for structurally similar dyes like Disperse Blue 79 provides a valuable reference.

| Degradation Method | Target Dye | Color Removal (%) | COD Removal (%) | Key Experimental Conditions |

| Fenton Process | Disperse Blue 79 | 85 | 75 | [H₂O₂] = 150 mg/L, [Fe²⁺] = 20 mg/L, pH 3, 60 min |

| Photo-Fenton | Disperse Dyes | >95 | >85 | pH 3, UV irradiation |

| Photocatalysis (ZnO/Mn) | Disperse Blue 79 | 98 | - | pH 8.5, 0.05 g catalyst/100 mL, 60 min UV irradiation |

| Ozonation | Disperse Dyes | up to 90 | ~10 | Ozone dose dependent |

| Enzymatic (Laccase) | Disperse Dyes | 51-96 | - | pH 4, 65°C, with mediator |

Identification of Degradation Products

The complete mineralization of this compound to CO₂, H₂O, and inorganic ions is the ultimate goal of any degradation process. However, the process often involves the formation of several intermediate products. The identification of these intermediates is crucial for understanding the degradation mechanism and assessing the overall toxicity of the treated effluent.

Based on the degradation pathways of similar azo dyes, the degradation of this compound is proposed to proceed through the following key steps:

-

Azo Bond Cleavage: The primary and most critical step is the cleavage of the -N=N- bond, which leads to the loss of color. This results in the formation of two primary aromatic amines.

-

Hydroxylation: The aromatic rings of the initial degradation products are attacked by hydroxyl radicals, leading to the formation of hydroxylated derivatives.

-

De-nitration and De-halogenation: The nitro (-NO₂) and chloro (-Cl) groups attached to the aromatic rings are subsequently removed.

-

Ring Opening: The aromatic rings are further oxidized and cleaved, leading to the formation of smaller aliphatic compounds such as carboxylic acids.

-

Mineralization: These smaller organic molecules are eventually mineralized to carbon dioxide, water, and inorganic ions.

While a definitive list of all degradation products for this compound is not available in the current literature, based on the degradation of analogous azo dyes, the following classes of compounds are expected to be formed:

-

Substituted anilines and naphthylamines

-

Phenolic and catecholic compounds

-

Phthalic acids and other dicarboxylic acids

-

Short-chain aliphatic acids (e.g., oxalic acid, formic acid)

Proposed Degradation Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate a proposed degradation pathway for this compound and a typical experimental workflow for its analysis.

Caption: Proposed degradation pathway for this compound.

Caption: Experimental workflow for degradation product analysis.

Experimental Protocols

The identification and quantification of this compound and its degradation products require sophisticated analytical techniques. The following are detailed methodologies for the key experiments.

Sample Preparation: Solid Phase Extraction (SPE)

-

Conditioning: A C18 SPE cartridge is conditioned sequentially with 5 mL of methanol (B129727) and 5 mL of deionized water.

-

Loading: The aqueous sample (post-degradation) is passed through the conditioned cartridge at a flow rate of approximately 2-5 mL/min.

-

Washing: The cartridge is washed with 5 mL of deionized water to remove any interfering polar compounds.

-

Elution: The retained analytes (this compound and its degradation products) are eluted with 5 mL of a suitable organic solvent, such as methanol or acetonitrile (B52724).

-

Concentration: The eluate is concentrated under a gentle stream of nitrogen and reconstituted in a small volume of the mobile phase for LC-MS or GC-MS analysis.

Analytical Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds, which are common in dye degradation studies.

-

Chromatographic System: A high-performance liquid chromatograph (HPLC) equipped with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, operated in both positive and negative ion modes to detect a wide range of degradation products. High-resolution mass spectrometry (e.g., Time-of-Flight or Orbitrap) is advantageous for accurate mass measurements and elemental composition determination of unknown intermediates.

-

Data Analysis: The identification of degradation products is based on their retention times, mass-to-charge ratios (m/z), and fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments.

Analytical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and semi-volatile degradation products. Derivatization may be necessary for polar compounds to increase their volatility.

-

Chromatographic System: A gas chromatograph equipped with a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: A split/splitless injector is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Mass Spectrometer: An electron ionization (EI) source is standard, providing characteristic fragmentation patterns that can be compared with spectral libraries (e.g., NIST) for compound identification.

-

Data Analysis: Peaks in the chromatogram are identified by comparing their mass spectra with library data and by interpreting the fragmentation patterns.

Toxicity of Degradation Products

A critical aspect of dye degradation studies is the assessment of the toxicity of the treated effluent. While the parent dye may exhibit a certain level of toxicity, the degradation intermediates can sometimes be more toxic.[1][3] Disperse dyes, in general, are known to cause skin sensitization and may have mutagenic or carcinogenic properties.[2] The formation of aromatic amines during the degradation of azo dyes is a particular concern due to their known carcinogenicity. Therefore, ecotoxicity tests, such as those using aquatic organisms (e.g., Daphnia magna, algae) or microbial assays, are essential to evaluate the effectiveness of the degradation process in not only removing the color but also in reducing the overall toxicity of the wastewater.

Conclusion

The degradation of this compound is a complex process that involves multiple steps and the formation of various intermediate products. Advanced Oxidation Processes have shown great promise in effectively breaking down this persistent dye. The identification of degradation products through advanced analytical techniques like LC-MS and GC-MS is crucial for understanding the degradation mechanism and ensuring the environmental safety of the treated wastewater. While a complete and definitive degradation pathway for this compound is yet to be fully elucidated, the proposed pathway based on the degradation of similar azo dyes provides a valuable framework for future research. Further studies are needed to isolate and identify all the degradation intermediates and to comprehensively assess their toxicological profiles. This will enable the development of more efficient and environmentally benign technologies for the treatment of textile effluents containing this compound.

References

Ecotoxicity of Disperse Blue 85: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available ecotoxicity information for the monoazo dye, Disperse Blue 85 (C.I. 11370; CAS No. 12222-83-2). Due to a lack of specific published ecotoxicological studies on this compound, this guide synthesizes data on its manufacturing precursors and related compounds to infer its potential environmental impact. It also details standardized experimental protocols relevant to the ecotoxicity testing of textile dyes.

Introduction to this compound

This compound is a synthetic organic dye belonging to the single azo class.[1] Its chemical formula is C₁₈H₁₄ClN₅O₅, with a molecular weight of 415.79 g/mol .[1] The manufacturing process involves the diazotization of 2,4-Dinitro-6-chloroaniline and subsequent coupling with N-hydroxyethyl-1-naphthylamine.[1] It is primarily used for dyeing polyester (B1180765) and its blended fabrics, producing a red-light navy blue color.[1] Like many disperse dyes, it is characterized by its low water solubility.

Quantitative Ecotoxicity Data

Table 1: Ecotoxicity Data for Precursors and Related Compounds of this compound

| Substance | CAS No. | Test Organism | Endpoint | Value | Reference |

| 2,4-Dinitro-6-chloroaniline | 3531-19-9 | Not specified | Acute Dermal Toxicity | Category 1 | [2] |

| Not specified | Acute Inhalation Toxicity | Category 2 | |||

| Not specified | Acute Oral Toxicity | Category 2 | |||

| Aquatic environment | Long-term (Chronic) hazard | Category 2 | |||

| 1-Naphthylamine (related to coupling component) | 134-32-7 | Aquatic life | Chronic aquatic toxicity | Toxic with long lasting effects | |

| N-Phenyl-1-naphthylamine (related to coupling component) | 90-30-2 | Aquatic life | Acute aquatic toxicity | Category 1 (Very toxic) | |

| Aquatic life | Chronic aquatic toxicity | Very toxic with long lasting effects |

Note: Data for N-hydroxyethyl-1-naphthylamine was not available. 1-Naphthylamine and N-Phenyl-1-naphthylamine are presented as structurally related compounds to provide an indication of potential toxicity.

The precursor 2,4-Dinitro-6-chloroaniline is classified as hazardous to the aquatic environment with long-term effects. Related naphthylamine compounds also exhibit high aquatic toxicity. Azo dyes as a class are known to be of environmental concern due to their potential to form toxic aromatic amines under reductive conditions.

Experimental Protocols

Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the ecotoxicity of chemicals like this compound.

Acute Toxicity Testing with Daphnia magna (OECD Guideline 202)

This test assesses the acute immobilization of the freshwater invertebrate Daphnia magna.

-

Test Organism: Young daphnids (less than 24 hours old) are used.

-

Test Substance Preparation: Due to the low water solubility of disperse dyes, a stock solution is typically prepared using a solubilizing agent or by creating a stable dispersion.

-

Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The EC₅₀ (median effective concentration) for immobilization is calculated.

Fish Acute Toxicity Test (OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.

-

Test Species: Commonly used species include Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).

-

Exposure: Fish are exposed to various concentrations of the test substance in a static or semi-static system for 96 hours.

-

Observation: Mortality is recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC₅₀ (median lethal concentration) is determined.

Algal Growth Inhibition Test (OECD Guideline 201)

This test assesses the effect of a substance on the growth of freshwater algae.

-

Test Species: A species of green algae, such as Pseudokirchneriella subcapitata, is used.

-

Exposure: Algal cultures are exposed to different concentrations of the test substance for 72 hours.

-

Measurement: Algal growth is measured by cell counts or another biomass surrogate (e.g., fluorescence).

-

Endpoint: The EC₅₀ for growth inhibition is calculated.

Mandatory Visualizations

Experimental Workflow for Aquatic Toxicity Testing

Caption: Workflow for assessing aquatic ecotoxicity according to OECD guidelines.

Potential Environmental Fate of a Monoazo Disperse Dye

Caption: Generalized environmental fate and transformation pathway for a monoazo dye.

Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways disrupted by this compound have not been elucidated. However, the toxicity of many azo dyes is linked to their metabolic breakdown products. Under anaerobic conditions, the azo bond can be cleaved to form aromatic amines. These aromatic amines are often more toxic and potentially carcinogenic or mutagenic than the parent dye molecule. The toxicity of these amines can be exerted through various mechanisms, including oxidative stress, DNA damage, and disruption of cellular signaling cascades. For instance, some aromatic amines are known to be genotoxic, potentially leading to mutations.

Conclusion

While direct ecotoxicity data for this compound is currently unavailable, the hazardous properties of its precursors and the general toxicological profile of monoazo disperse dyes suggest a potential for adverse environmental effects. The primary concern lies in its persistence and the potential formation of toxic aromatic amines in anaerobic environments. Standardized OECD testing protocols provide a robust framework for definitively determining the ecotoxicological profile of this substance. Further research is essential to fill the existing data gaps and enable a comprehensive environmental risk assessment for this compound.

References

Navigating the Solubility Landscape of Disperse Blue 85: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding the Solubility of Disperse Dyes

Disperse dyes, including Disperse Blue 85, are non-ionic colorants with inherently low water solubility.[1][2] Their molecular structure, typically featuring polar functional groups like nitro (-NO2) and cyano (-CN) but lacking water-solubilizing groups, dictates their affinity for hydrophobic fibers such as polyester.[3] The solubility of these dyes in organic solvents is a critical parameter influencing their application in dyeing processes, ink formulations, and various research contexts.

This compound (CAS No. 12222-83-2) is a single azo class dye with the molecular formula C₁₈H₁₄ClN₅O₅ and a molecular weight of 415.79.[4] It presents as a dark blue powder and is known to be insoluble in water.[4] The solubility of azo dyes in organic solvents is largely dependent on the polarity of the solvent. Generally, they exhibit better solubility in polar organic solvents.

Illustrative Solubility Profile of this compound

In the absence of specific quantitative data for this compound, the following table provides an illustrative qualitative solubility profile based on the general behavior of similar disperse and azo dyes in common organic solvents. These are estimations and should be experimentally verified for any specific application.

| Organic Solvent | Chemical Formula | General Solubility Trend for Azo/Disperse Dyes |

| Acetone | C₃H₆O | Generally Soluble |

| Ethanol | C₂H₅OH | Generally Soluble |

| Methanol | CH₃OH | Generally Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | Often exhibits good solubility |

| Chloroform | CHCl₃ | Variable, may be slightly soluble |

| Toluene | C₇H₈ | Generally sparingly soluble to insoluble |

| n-Hexane | C₆H₁₄ | Generally Insoluble |

| Benzene | C₆H₆ | Generally slightly soluble to insoluble |

Note: This table is intended for illustrative purposes only. Actual solubility values must be determined experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires robust and well-defined experimental protocols. The following section details the widely applicable UV-Visible spectrophotometry method.

Methodology: UV-Visible Spectrophotometry

This method leverages the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

Principle: A calibration curve is generated using standard solutions of this compound at known concentrations. The absorbance of a saturated solution is then measured, and its concentration (solubility) is determined by interpolation from the calibration curve.

Materials and Equipment:

-

This compound (analytical standard)

-

Organic solvents (analytical or HPLC grade)

-

UV-Visible Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Cuvettes (quartz or glass, appropriate for the solvent)

Detailed Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to create a stock solution of a known concentration (e.g., 100 mg/L).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25 mg/L).

-

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Using one of the standard solutions, scan the UV-Visible spectrum over a relevant wavelength range to identify the λmax, the wavelength at which the dye exhibits maximum absorbance. All subsequent absorbance measurements should be performed at this wavelength.

-

-

Generation of the Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax, using the pure organic solvent as a blank.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear fit.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After agitation, allow the solution to stand undisturbed for a period to allow the excess, undissolved solid to settle.

-

-

Measurement of Saturated Solution Absorbance:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted saturated solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.

-

Visualizing the Experimental Workflow

The logical steps involved in the experimental determination of dye solubility using UV-Visible spectrophotometry can be visualized as follows:

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound in various organic solvents is currently lacking, this guide provides a foundational understanding for researchers and professionals. The general principles of disperse dye solubility, coupled with the detailed experimental protocol for its determination via UV-Visible spectrophotometry, offer a robust framework for undertaking such investigations. The provided workflow diagram further clarifies the logical steps involved in this essential analytical procedure. It is imperative that for any critical application, the solubility of this compound is determined experimentally using the methodologies outlined herein.

References

Thermal Stability and Decomposition Profile of Disperse Blue 85: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 85, a single azo class dye, is utilized in the dyeing of polyester (B1180765) and other synthetic fibers. An understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, optimizing dyeing processes, and evaluating its environmental and toxicological profile. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its anticipated thermal stability, a proposed decomposition pathway based on its chemical structure, and detailed experimental protocols for its analysis. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes general knowledge of azo dye thermal decomposition to present a scientifically grounded projection of its properties.

Chemical and Physical Properties of this compound

This compound is characterized by the following properties:

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 11370 |

| CAS Registry Number | 12222-83-2 |

| Molecular Formula | C₁₈H₁₄ClN₅O₅ |

| Molecular Weight | 415.79 g/mol |

| Molecular Structure | Single Azo Class |

| Manufacturing Method | Diazotization of 2,4-Dinitro-6-chloroaniline and coupling with N-hydroxyethyl-1-naphthylamine.[1] |

Thermal Stability Analysis

The thermal stability of disperse dyes is a critical parameter, influencing their application in high-temperature dyeing processes and their persistence in the environment. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing these properties.

Anticipated Thermal Behavior

Based on the general behavior of azo disperse dyes, the following thermal characteristics for this compound are anticipated:

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram is expected to show initial stability at lower temperatures, followed by a significant weight loss corresponding to the decomposition of the molecule. The onset of decomposition for similar azo dyes can occur in the range of 200-300°C.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC curve for this compound would be expected to show an endothermic peak corresponding to its melting point, followed by one or more exothermic peaks at higher temperatures, indicating thermal decomposition.

Quantitative Data Summary

Specific experimental TGA and DSC data for this compound were not available in the reviewed literature. The following table is a template for presenting such data when it becomes available.

| Parameter | Anticipated Value Range |

| Melting Point (DSC) | Not Available |

| Onset of Decomposition (TGA) | Not Available |

| Temperature of Maximum Decomposition Rate (DTG) | Not Available |

| Residual Mass at 600°C (TGA) | Not Available |

Thermal Decomposition Pathway

The thermal decomposition of azo dyes typically initiates with the cleavage of the azo bond (–N=N–), which is the most thermally labile part of the molecule. This cleavage leads to the formation of nitrogen gas and aromatic free radicals.

Based on the structure of this compound, a proposed thermal decomposition pathway is initiated by the homolytic cleavage of the C-N and N-N bonds of the azo group. This would result in the formation of several smaller, volatile compounds.

Proposed Decomposition Products

The primary decomposition products of this compound are likely to include:

-

Nitrogen gas (N₂)

-

2,4-Dinitro-6-chlorophenyl radical

-

N-hydroxyethyl-1-aminonaphthalene radical

These initial radical species can undergo further reactions, such as hydrogen abstraction and recombination, to form a variety of stable end-products.

Visualization of the Proposed Decomposition Pathway

References

The Historical Development of C.I. Disperse Blue 85: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 85 is a monoazo disperse dye belonging to the single azo class of chromophores.[1] It is characterized by its red-light navy blue shade and is primarily utilized in the dyeing of polyester (B1180765) and its blended fabrics.[1] Like other disperse dyes, it is a non-ionic molecule with low water solubility, designed to be applied from a fine aqueous dispersion to hydrophobic fibers.[2][3] The development of this compound is intrinsically linked to the rise of synthetic fibers, particularly polyester, in the mid-20th century. This guide provides a comprehensive overview of its historical context, synthesis, physicochemical properties, and application methodologies.

Historical Context: The Dawn of Disperse Dyes

The genesis of disperse dyes is directly tied to the invention of the first hydrophobic synthetic fiber, cellulose (B213188) acetate, in the early 1920s.[4] Existing water-soluble dyes were unsuitable for this new material, necessitating the creation of a novel class of dyes. In 1923-24, the first disperse dyes, then known as "acetate dyes," were invented. These were water-insoluble compounds that could be milled into a fine powder and dispersed in the dyebath with the aid of surface-active agents.

The pivotal moment for the disperse dye industry came with the commercial boom of polyester fibers in the 1950s. The demand for dyes with high fastness properties on this new, highly crystalline and hydrophobic fiber spurred extensive research and development. It was during this period of innovation, focused on creating a wide palette of colors with excellent performance on polyester, that monoazo dyes like this compound were developed to meet the market's need for cost-effective and reliable navy blue shades.

Physicochemical and Performance Data

This compound is valued for its specific shade and good fastness properties on polyester. The following tables summarize its key quantitative and qualitative characteristics.

Table 1: Physicochemical Properties of C.I. This compound

| Property | Value | Source(s) |

| C.I. Name | This compound | |

| C.I. Number | 11370 | |

| CAS Number | 12222-83-2 | |

| Molecular Formula | C₁₈H₁₄ClN₅O₅ | |

| Molecular Weight | 415.79 g/mol | |

| Chemical Class | Monoazo | |

| Appearance | Dark blue powder | |

| Solubility in Water | Insoluble | |

| Application | High-temperature and high-pressure dyeing of polyester |

Table 2: Fastness Properties of C.I. This compound on Polyester

| Fastness Test | Fading | Staining | Standard | Source(s) |

| Ironing | 5 | 4-5 | ISO | |

| Light | 5 | - | ISO | |

| Perspiration | 5 | 5 | ISO | |

| Washing | 5 | 4-5 | ISO | |

| Sublimation (180°C, 30s) | 4-5 | 4-5 | ISO 105-P01 |

Note: Fastness ratings are on a scale of 1 to 5, where 5 represents the highest fastness.

Synthesis of C.I. This compound

The synthesis of this compound is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. The process involves two main stages: the diazotization of an aromatic amine (the diazo component) and the subsequent coupling of the resulting diazonium salt with a coupling component.

Manufacturing Method: The synthesis is achieved through the diazotization of 2,4-Dinitro-6-chloroaniline, which is then coupled with N-hydroxyethyl-1-naphthylamine.

Experimental Protocol: Synthesis of a Monoazo Disperse Dye

The following is a representative experimental protocol for the synthesis of a monoazo disperse dye, adapted for the specific components of this compound.

1. Diazotization of 2,4-Dinitro-6-chloroaniline:

-

In a beaker, prepare a solution of hydrochloric acid.

-

Add 2,4-Dinitro-6-chloroaniline to the acid solution and stir until it is fully dissolved.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5°C.

-

Stir the mixture for an additional 30-60 minutes at 0-5°C to ensure the completion of the diazotization reaction, forming the diazonium salt solution.

2. Preparation of the Coupling Component Solution:

-

In a separate beaker, dissolve N-hydroxyethyl-1-naphthylamine in a suitable solvent, such as dilute acetic acid or an alcohol-water mixture.

-

Cool this solution to below 5°C in an ice bath.

3. Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

-

Maintain the temperature of the reaction mixture below 5°C throughout the addition.

-

Continue stirring for 1-2 hours after the addition is complete.

-

The pH of the solution may be adjusted to facilitate the coupling reaction, typically to a slightly acidic or neutral range.

-

The dye will precipitate out of the solution as a colored solid.

4. Isolation and Purification:

-

Collect the precipitated dye by filtration.

-

Wash the filter cake thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

-

Dry the purified dye in an oven at a controlled temperature (e.g., 60-80°C).

Application in Polyester Dyeing

Disperse dyes are applied to polyester fibers using a high-temperature exhaust dyeing method. This process takes advantage of the fact that at temperatures above 100°C, the amorphous regions of the polyester fiber swell, allowing the small, non-ionic dye molecules to diffuse into the fiber structure.

Experimental Protocol: High-Temperature Exhaust Dyeing of Polyester

This protocol outlines a standard laboratory procedure for dyeing polyester fabric with this compound.

1. Dyebath Preparation:

-

Calculate the required amount of dye based on the weight of the fabric (e.g., 1-4% on weight of fabric, owf).

-

Make a paste of the this compound powder with a small amount of a dispersing agent.

-

Gradually add warm water to the paste to create a uniform dispersion.

-

Fill the dyeing vessel with water (liquor ratio typically 10:1 to 20:1).

-

Add the dye dispersion to the dyebath.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

2. Dyeing Cycle:

-

Introduce the wetted polyester fabric into the dyebath at approximately 60°C.

-

Seal the high-temperature dyeing apparatus.

-

Raise the temperature to 130°C at a rate of 1-2°C per minute.

-

Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.

-

Cool the dyebath down to 70-80°C.

3. After-treatment (Reduction Clearing):

-

Drain the dyebath and rinse the fabric with hot water.

-

To improve wash fastness by removing surface dye, perform a reduction clearing. This is typically done by treating the fabric in a fresh bath containing sodium hydroxide (B78521) (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L) at 70-80°C for 15-20 minutes.

-

Rinse the fabric thoroughly, first with hot water and then with cold water.

-

Neutralize the fabric with a weak acid if necessary.

4. Drying:

-

Dry the dyed fabric in an oven or air-dry.

Conclusion

C.I. This compound represents a mature and widely used technology within the field of textile coloration. Its development was a direct consequence of the synthetic fiber revolution, and its continued use is a testament to its cost-effectiveness and good performance in achieving a popular navy blue shade on polyester. The synthesis and application processes, rooted in fundamental principles of organic and polymer chemistry, exemplify the standard methods employed for monoazo disperse dyes. For researchers, understanding the historical context, chemical properties, and application protocols of such dyes is crucial for the development of new colorants with improved performance and enhanced environmental profiles.

References

Methodological & Application

Application Note: Quantitative Determination of Disperse Blue 85 using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Disperse Blue 85, a single azo dye used primarily for polyester (B1180765) and blended fabric dyeing.[1] The protocol outlines the instrumentation, reagents, and a step-by-step procedure for sample preparation and chromatographic analysis. This method is suitable for researchers, scientists, and professionals in the drug development and textile industries for quality control and research purposes.

Introduction

This compound (C.I. 11370) is a synthetic dye with the molecular formula C18H14ClN5O5 and a molecular weight of 415.79.[1] As a member of the disperse dye class, it is characterized by its low water solubility and its application in dyeing hydrophobic fibers.[2][3] Concerns over the potential environmental and health impacts of azo dyes necessitate reliable analytical methods for their quantification.[4] High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry detection is a common and effective technique for the analysis of such dyes. This document provides a detailed protocol for the quantification of this compound using a reverse-phase HPLC method with PDA detection.

Experimental Protocol

2.1. Instrumentation and Apparatus

-

High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) detector.

-

Analytical balance (4-decimal place)

-

Ultrasonic bath

-

Vortex mixer

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes

-

Syringe filters (0.45 µm, PTFE or nylon)

-

HPLC vials

2.2. Reagents and Standards

-

This compound analytical standard (purity ≥ 95%)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ammonium acetate (B1210297) (analytical grade)

-

Formic acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

2.3. Preparation of Mobile Phase and Standard Solutions

2.3.1. Mobile Phase Preparation

-

Mobile Phase A: 0.1% Formic acid in deionized water.

-

Mobile Phase B: Acetonitrile. Degas both mobile phases for at least 15 minutes in an ultrasonic bath before use.

2.3.2. Standard Stock Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with methanol. Use an ultrasonic bath to ensure complete dissolution.

2.3.3. Preparation of Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

2.4. Sample Preparation For Textile Samples:

-

Accurately weigh approximately 100 mg of the textile sample.

-

Cut the sample into small pieces and place it in a 50 mL flask.

-

Add 20 mL of methanol and extract in an ultrasonic bath at 60°C for 60 minutes.

-

Allow the solution to cool to room temperature.

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

Dilute the sample with the initial mobile phase if necessary to fall within the calibration range.

2.5. Chromatographic Conditions The following HPLC conditions are recommended. Optimization may be required based on the specific instrument and column used.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18.1-20 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | PDA Detector, Wavelength: 580 nm (based on visual color) |

| Run Time | 20 minutes |

2.6. Calibration and Quantification

-

Inject the series of working standard solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

-

Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the samples using the calibration curve.

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data for the HPLC method for this compound. These values should be experimentally verified.

| Parameter | Result |

| Retention Time (min) | ~ 12.5 |

| Linearity Range (µg/mL) | 1 - 50 |

| Correlation Coefficient (R²) | > 0.995 |

| Limit of Detection (LOD) (µg/mL) | 0.2 |

| Limit of Quantification (LOQ) (µg/mL) | 0.7 |

Visualizations

4.1. Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

4.2. HPLC System Logic

Caption: Logical diagram of the HPLC system components.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water, coupled with PDA detection, allows for effective separation and measurement. This protocol can be readily implemented in analytical laboratories for quality control of textiles and for monitoring of this dye in various matrices. Validation of the method is recommended to ensure performance characteristics are met for the specific application.

References

Protocol for Dyeing Polyester with Disperse Blue 85: Application Notes for Researchers

Abstract

This document provides detailed application notes and experimental protocols for dyeing polyester (B1180765) substrates with Disperse Blue 85 (C.I. 11370). This compound is a single azo dye suitable for coloring polyester and its blends, yielding a red-light navy blue shade.[1] It is characterized by its insolubility in water and is typically applied using high-temperature exhaust or continuous thermosol methods.[1] This protocol outlines two primary methods for laboratory-scale application: High-Temperature High-Pressure (HTHP) exhaust dyeing and the Thermosol process. Additionally, it includes a vital post-treatment step of reduction clearing to ensure optimal colorfastness. The provided data on the chemical properties and fastness ratings of this compound will assist researchers in achieving consistent and high-quality dyeing results.

Chemical and Physical Properties of this compound

This compound is a dark blue powder with the molecular formula C18H14ClN5O5 and a molecular weight of 415.79.[1] It is a non-ionic dye, which makes it suitable for dyeing hydrophobic fibers like polyester.[2][3] The dye molecules penetrate the polyester fiber at elevated temperatures, where they are held by van der Waals forces.

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 11370 | |

| CAS Number | 12222-83-2 | |

| Molecular Formula | C18H14ClN5O5 | |

| Molecular Weight | 415.79 g/mol | |

| Chemical Class | Single Azo | |

| Physical Form | Dark Blue Powder | |

| Solubility | Insoluble in water |

Experimental Protocols

Fabric Preparation

Prior to dyeing, it is crucial to prepare the polyester fabric to ensure uniform dye uptake and remove any impurities such as oils, waxes, and sizing agents.

-

Scouring: Treat the fabric in a solution containing 1-2 g/L of a non-ionic detergent and 1 g/L of soda ash.

-

Temperature and Time: Heat the bath to 60-70°C and treat the fabric for 20-30 minutes.

-

Rinsing: Thoroughly rinse the fabric with warm water and then cold water to remove any residual chemicals.

-

Drying: The scoured fabric can be used directly in the wet state or can be dried.

High-Temperature High-Pressure (HTHP) Exhaust Dyeing Protocol

This method is a common batch process for dyeing polyester and is suitable for achieving deep shades with good fastness.

2.2.1. Dye Bath Preparation

-

Dye Dispersion: Prepare a stock dispersion of this compound by pasting the required amount of dye powder with a small amount of a dispersing agent (e.g., a lignosulfonate-based product) and then adding cold water.

-

Dye Bath Additives:

-

This compound: X% (on weight of fabric, o.w.f.), depending on the desired shade depth.

-

Dispersing Agent: 0.5 - 1.0 g/L

-

Levelling Agent: 0.5 - 1.0 g/L (optional, to promote even dyeing)

-

Acetic Acid: To adjust the pH of the dye bath to 4.5 - 5.5.

-

-

Liquor Ratio: Maintain a liquor ratio of 1:10 to 1:20 (fabric weight to water volume).

2.2.2. Dyeing Procedure

-

Set the dye bath at 50-60°C and add the prepared dye dispersion and auxiliary chemicals.

-

Introduce the prepared polyester fabric into the dye bath.

-

Raise the temperature of the dye bath to 130-135°C at a rate of 1-2°C per minute.

-

Maintain the dyeing temperature at 130-135°C for 30-60 minutes, depending on the desired shade.

-

Cool the dye bath down to 70°C at a rate of 2-3°C per minute.

-

Drain the dye bath and rinse the fabric thoroughly with hot and then cold water.

Thermosol Dyeing Protocol

The Thermosol method is a continuous process suitable for large-scale production and is known for its efficiency.

2.3.1. Padding Liquor Preparation

-

Dye Dispersion: Prepare a stock dispersion of this compound as described in the HTHP method.

-

Padding Recipe:

-

This compound: 10 - 40 g/L (depending on desired shade)

-

Dispersing Agent: 2 - 5 g/L

-

Migration Inhibitor (e.g., sodium alginate): 10 - 20 g/L

-

Wetting Agent: 1 - 2 g/L

-

Acetic Acid: to adjust pH to 4.5 - 5.5

-

2.3.2. Dyeing Procedure

-

Padding: Pad the prepared polyester fabric through the padding liquor with a wet pick-up of 60-70%.

-

Drying: Dry the padded fabric in a hot flue or infrared dryer at 100-120°C.

-

Thermofixation: Pass the dried fabric through a thermofixation unit at a temperature of 190-210°C for 60-90 seconds.

-

Cooling and Rinsing: Cool the fabric and rinse thoroughly to remove unfixed dye and auxiliary chemicals.

Post-Treatment: Reduction Clearing

This step is essential for removing any dye particles adhering to the fiber surface, thereby improving the wet and rubbing fastness of the dyed fabric.

-

Clearing Bath: Prepare a bath with:

-

Caustic Soda (36°Bé): 2 - 4 ml/L

-

Sodium Hydrosulfite: 1 - 2 g/L

-

-

Treatment: Treat the dyed and rinsed fabric in this bath at 70-80°C for 15-20 minutes.

-

Rinsing and Neutralization: Rinse the fabric thoroughly with hot and then cold water. Neutralize with a weak solution of acetic acid (0.5 - 1.0 g/L).

-

Final Rinse: Perform a final cold water rinse.

-

Drying: Dry the fabric.

Data Presentation

Colorfastness Properties of this compound on Polyester

The following table summarizes the colorfastness properties of this compound on polyester fabric. The ratings are based on the ISO 105 standards, where 1 is poor and 5 is excellent.

| Fastness Property | ISO 105 Method | Rating | Reference |

| Light Fastness | B02 | 5 | |

| Washing Fastness (Staining) | C06 | 4-5 | |

| Washing Fastness (Change) | C06 | 5 | |

| Perspiration Fastness (Staining) | E04 | 4-5 | |

| Perspiration Fastness (Change) | E04 | 5 | |

| Rubbing Fastness (Dry) | X12 | 4-5 | - |

| Rubbing Fastness (Wet) | X12 | 4 | - |

| Sublimation Fastness | P01 | 4-5 |

Note: Rubbing fastness values are typical for disperse dyes after proper reduction clearing and may vary based on the depth of shade and process efficiency.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle dye powders in a well-ventilated area or under a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for this compound and all auxiliary chemicals before use.

Conclusion

The protocols provided in this document offer a comprehensive guide for the successful application of this compound to polyester substrates in a research setting. Adherence to the specified parameters for fabric preparation, dyeing, and post-treatment is critical for achieving optimal color yield, levelness, and fastness properties. The high-temperature exhaust method is well-suited for laboratory-scale trials, while the Thermosol process provides a basis for understanding continuous dyeing applications. The presented data and diagrams serve as a valuable resource for researchers and professionals in the field of textile coloration and drug development where textile components are involved.

References

Application Notes and Protocols for Advanced Oxidation Process-Based Treatment of Disperse Blue 85 Wastewater

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the advanced oxidation processes (AOPs) for the treatment of wastewater contaminated with Disperse Blue 85. It includes a summary of the dye's properties, comparative data on various AOPs, detailed experimental protocols, and visual representations of the treatment workflows.

Introduction to this compound and Advanced Oxidation Processes

This compound is a single azo-class dye with the molecular formula C₁₈H₁₄ClN₅O₅ and a molecular weight of 415.79 g/mol [1]. It is a dark blue powder that is insoluble in water and is primarily used for dyeing polyester (B1180765) and its blended fabrics[1]. Due to its complex aromatic structure, this compound is resistant to conventional wastewater treatment methods, necessitating the use of more robust technologies like Advanced Oxidation Processes (AOPs).

AOPs are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals can non-selectively degrade a wide range of recalcitrant organic compounds, including disperse dyes. Common AOPs for dye wastewater treatment include Fenton/photo-Fenton processes, photocatalysis, and ozonation.

Comparative Data of Advanced Oxidation Processes for Disperse Dye Removal

While specific data for this compound is limited in publicly available literature, the following tables summarize the performance of various AOPs on structurally similar disperse dyes, providing a strong basis for expecting similar efficacy.

Table 1: Fenton and Photo-Fenton Treatment of Disperse Dyes

| Dye | Process | Initial Concentration (mg/L) | Fe²⁺ (mg/L) | H₂O₂ (mg/L) | pH | Reaction Time (min) | Color Removal (%) | COD Removal (%) | Reference |

| Disperse Blue 79 | Fenton | 60 | 20 | 150 | 3 | 60 | 85 | 75 | [2][3] |

| Disperse Dyes | Fenton | - | 50 | 75 | 3 | 15-25 | 98.6 | 90.8 | |

| Azo Dyes | Photo-Fenton | - | - | - | - | - | >95 | 70-85 | [4] |

Table 2: Photocatalytic Treatment of Disperse Dyes

| Dye | Catalyst | Catalyst Dose (g/L) | Initial Concentration (M) | pH | Irradiation Time (min) | Dye Removal (%) | Reference |

| Disperse Blue 1 | TiO₂ | - | - | - | 300 | 76 | |

| Methylene Blue | TiO₂ | 1 | 5 ppm | - | - | 99.09 (Solar UV) |

Table 3: Ozonation Treatment of Disperse Dyes

| Dye | Ozone Concentration (g/m³) | Initial Concentration (mg/L) | pH | Ozonation Time (min) | Color Removal (%) | COD Removal (%) | Reference |

| Disperse Blue 79 | 4.21-24.03 | 150-600 | 10 | 12 | Significant | 72.88 | |

| Disperse Red 354 | 8.2 mg/L | - | - | - | >90 | 40-70 |

Experimental Protocols

The following are detailed protocols for the laboratory-scale treatment of this compound wastewater using Fenton, photocatalysis, and ozonation processes.

Fenton Treatment Protocol

This protocol is adapted from the treatment of Disperse Blue 79.

Materials:

-

This compound solution (e.g., 50 mg/L)

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (H₂O₂, 30% w/v)

-